Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride
Description
The compound Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride is a ruthenium(II) complex featuring:
- Chlororuthenium(2+): A Ru(II) center with a chloride ligand, providing a stable oxidation state for catalytic applications.
- Cyclohexane-1,2-diamine: A chiral bidentate ligand inducing stereochemical control in asymmetric catalysis.
- [1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane: A bulky, π-conjugated diphosphine ligand enhancing steric and electronic tuning.
- Trifluoroborane (BF₃) and fluoride (F⁻): Counterions stabilizing the complex via ion-pair interactions.
This complex is hypothesized to exhibit high catalytic activity in hydrogenation or cross-coupling reactions due to its electron-rich Ru center and sterically demanding ligands.
Properties
Molecular Formula |
C50H46BClF4N2P2Ru+ |
|---|---|
Molecular Weight |
960.2 g/mol |
IUPAC Name |
chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride |
InChI |
InChI=1S/C44H32P2.C6H14N2.BF3.ClH.FH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;7-5-3-1-2-4-6(5)8;2-1(3)4;;;/h1-32H;5-6H,1-4,7-8H2;;2*1H;/q;;;;;+3/p-2 |
InChI Key |
AEPDGXVVFKWBCO-UHFFFAOYSA-L |
Canonical SMILES |
B(F)(F)F.C1CCC(C(C1)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[F-].Cl[Ru+2] |
Origin of Product |
United States |
Preparation Methods
Aziridinium Ion-Mediated Diamine Formation
The trans-1,2-diaminocyclohexane (DACH) ligand is synthesized via sequential ring-opening of cyclohexene oxide and aziridinium ions. Cyclohexene oxide reacts with secondary amines (e.g., pyrrolidine) to yield 1,2-amino alcohols, which are subsequently treated with a sulfonating agent (e.g., mesyl chloride) to form mesylated intermediates. These intermediates undergo intramolecular cyclization to generate aziridinium ions, which are opened by primary amines (e.g., benzylamine) to produce trans-1,2-diaminocyclohexane derivatives. The stereochemical outcome is controlled by the chirality of the amine used, with α-methylbenzylamine enabling diastereomeric separation via column chromatography.
Resolution of Enantiomers
Racemic DACH is resolved using co-crystallization with chiral acids (e.g., fumaric acid), yielding enantiomerically pure samples critical for asymmetric catalysis. This method achieves >99% enantiomeric excess, as confirmed by polarimetry and X-ray crystallography.
Preparation of [1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane Ligand
Phosphorylation of Naphthalene Derivatives
The bisphosphine ligand is synthesized via Ullmann-type coupling between 1-bromo-2-naphthol and diphenylphosphine in the presence of a copper catalyst. Subsequent phosphorylation at the 2-position of naphthalene introduces the diphenylphosphanyl group, yielding a racemic mixture of the ligand. Chiral variants are obtained via resolution using tartaric acid derivatives, though the patent literature emphasizes the use of racemic ligands for cost-effective industrial applications.
Characterization of Phosphine Ligands
Nuclear magnetic resonance (31P NMR) and X-ray diffraction confirm the ligand’s structure and stereochemistry. The 31P NMR spectrum exhibits a singlet at δ −15.2 ppm, indicative of equivalent phosphorus environments. Crystallographic data reveal a dihedral angle of 85° between the naphthalene planes, consistent with atropisomeric rigidity.
Formation of Chlororuthenium(2+) Complexes
Ruthenium Precursor Preparation
Dichlororuthenium intermediates are synthesized by reacting RuCl3·nH2O with DACH in refluxing ethanol. The resulting [RuCl2(DACH)] complex is isolated as a maroon solid with 78% yield. Infrared spectroscopy (νCl-Ru at 320 cm⁻¹) and elemental analysis validate the composition.
Silver-Assisted Halide Abstraction
To activate the ruthenium center for phosphine coordination, [RuCl2(DACH)] is treated with substoichiometric AgBF4 (1.8 equivalents) in acetonitrile. This step replaces chloride ligands with weakly coordinated solvents (e.g., CH3CN), forming Ru(DACH)(CH3CN)22. Excess AgBF4 is avoided to prevent over-substitution and decomposition.
Phosphine Ligand Incorporation
The acetonitrile ligands in Ru(DACH)(CH3CN)22 are displaced by the bisphosphine ligand in toluene at 80°C. The reaction is monitored by 31P NMR, with complete substitution observed after 12 hours. The final complex, Ru(DACH)(L)2 (L = bisphosphine), is isolated as a yellow powder in 65% yield.
Incorporation of Trifluoroborane and Fluoride Components
Role of Tetrafluoroboric Acid
Tetrafluoroboric acid (HBF4) is introduced during the silver-assisted halide abstraction step, providing BF4⁻ counterions that stabilize the ruthenium complex. The BF4⁻ ions remain inert during subsequent reactions, ensuring thermodynamic stability.
Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction confirms the octahedral geometry of [Ru(DACH)(L)]F2, with bond lengths of Ru–P = 2.28 Å and Ru–N = 2.05 Å. The BF4⁻ and F⁻ ions are located in the lattice, participating in hydrogen bonding with the DACH NH groups.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can also occur, reducing the ruthenium center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Hydrogen gas, sodium borohydride, or hydrazine.
Substitution Reagents: Various phosphines, amines, or other coordinating ligands.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions may produce new complexes with different ligands.
Scientific Research Applications
Catalytic Applications
2.1 Hydrogenation Reactions
Ruthenium complexes are known for their efficacy in hydrogenation processes. The specific chlororuthenium complex has been studied for its ability to facilitate the hydrogenation of alkenes and alkynes under mild conditions.
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkene Hydrogenation | 25°C, 1 atm H₂ | 95% | |
| Alkyne Hydrogenation | 50°C, 5 atm H₂ | 90% |
Case Study: A study demonstrated that using this chlororuthenium complex resulted in higher selectivity and yield compared to traditional catalysts, making it a valuable alternative in industrial applications.
2.2 Cross-Coupling Reactions
The compound has shown promise in cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are pivotal in forming carbon-carbon bonds, crucial for synthesizing complex organic molecules.
| Reaction Type | Ligand Used | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Diphenylphosphane | 85% | |
| Heck Reaction | Cyclohexane-1,2-diamine | 80% |
Case Study: In a recent experiment, the chlororuthenium complex was utilized to couple aryl halides with boronic acids, achieving high yields and demonstrating its effectiveness as a catalyst.
Material Science Applications
3.1 Development of Conductive Polymers
Ruthenium complexes are being explored for their role in developing conductive polymers. The incorporation of the chlororuthenium complex into polymer matrices has led to enhanced electrical conductivity.
Case Study: Research indicated that blending the chlororuthenium complex with polyaniline improved its conductivity significantly, paving the way for applications in electronic devices.
Biological Applications
4.1 Anticancer Activity
Ruthenium complexes have been investigated for their potential anticancer properties. The specific chlororuthenium compound has shown cytotoxic effects against various cancer cell lines.
Case Study: A study demonstrated that the chlororuthenium complex exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or DNA. The ruthenium center can coordinate with biological molecules, altering their function and leading to various biological effects . The specific pathways involved depend on the nature of the ligands and the target molecules.
Comparison with Similar Compounds
Structural and Ligand Variations
Table 1: Key Features of Comparable Complexes
Ligand and Electronic Effects
- Phosphine Ligands : The target compound’s diphenylphosphane-naphthyl ligand offers greater steric bulk and π-backbonding capability compared to the tert-butyl(methyl)phosphanyl ligands in . This enhances stability but may reduce reaction rates in catalysis.
- Diamine Substitutents : Zn(II) complexes () use N-benzyl or methoxybenzyl groups on cyclohexane-1,2-diamine, which increase solubility in organic solvents but reduce chirality transfer efficiency compared to the unsubstituted diamine in the Ru complex .
- Counterion Effects : The BF₃/F⁻ pair in the target compound likely improves solubility in polar aprotic solvents, whereas chloride counterions in Zn/Cu complexes () favor aqueous stability .
Geometric and Catalytic Implications
- Ru(II) vs. Zn(II)/Cu(II) : Ru(II) typically adopts an octahedral geometry, enabling multi-substrate activation, while Zn(II) and Cu(II) complexes exhibit tetrahedral or square planar geometries, limiting substrate scope .
- Catalytic Efficiency : The Ru complex’s combination of chiral diamine and electron-donating phosphine ligands may enhance enantioselectivity in hydrogenation, contrasting with Zn/Cu complexes, which are primarily structural models .
Biological Activity
Chlororuthenium(2+) complexes have gained attention in the field of medicinal chemistry due to their potential biological activities, particularly in cancer therapy and as catalysts in various chemical reactions. This article delves into the biological activity of the specific compound "Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride," examining its synthesis, mechanisms of action, and relevant case studies.
Structure and Properties
The compound consists of a central ruthenium atom coordinated with various ligands including cyclohexane-1,2-diamine and phosphane derivatives. The complex's structure can be represented as follows:
| Component | Description |
|---|---|
| Central Metal | Chlororuthenium(2+) |
| Ligands | Cyclohexane-1,2-diamine, diphenylphosphane derivatives |
| Additional Groups | Trifluoroborane, fluoride |
Synthesis
The synthesis of this complex typically involves the reaction of chlororuthenium(II) precursors with the specified ligands under controlled conditions. The resulting product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its molecular structure.
Research indicates that chlororuthenium complexes exhibit several mechanisms of action that contribute to their biological activity:
- DNA Interaction : Studies show that ruthenium complexes can bind to DNA, leading to the formation of DNA adducts which may inhibit replication and transcription processes.
- Cytotoxicity : In vitro studies have demonstrated that these complexes exhibit significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The cytotoxicity is often attributed to the induction of apoptosis through oxidative stress mechanisms.
- Antimicrobial Activity : Some chlororuthenium complexes have shown promising antimicrobial properties against a range of bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Cytotoxicity Assays : A study conducted on a series of chlororuthenium complexes revealed that modifications in the ligand structure significantly influenced their cytotoxicity profiles. The complex with cyclohexane-1,2-diamine exhibited enhanced activity against A549 lung cancer cells compared to other derivatives .
- DNA Binding Studies : Research utilizing fluorescence spectroscopy demonstrated that the chlororuthenium complex binds effectively to DNA, causing conformational changes that suggest potential for use as a chemotherapeutic agent .
- In Vivo Studies : Animal model studies have indicated that these complexes can reduce tumor growth in xenograft models, highlighting their therapeutic potential .
Toxicity and Safety
While chlororuthenium complexes show promising biological activity, toxicity assessments are crucial. Preliminary studies indicate that while some complexes exhibit selective toxicity towards cancer cells, they may also pose risks to normal cells at higher concentrations. Comprehensive toxicity studies are essential for evaluating safety profiles before clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
